molecular formula C12H15BrN4O2 B2665858 N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine CAS No. 478039-15-5

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B2665858
CAS No.: 478039-15-5
M. Wt: 327.182
InChI Key: JQLDESJNSBDLNS-UHFFFAOYSA-N
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Description

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a bromophenoxy group and a triazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(4-bromophenoxy)ethoxy]ethanol. Finally, this compound is reacted with 4H-1,2,4-triazol-4-amine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques and advanced purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile used .

Scientific Research Applications

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine
  • N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine
  • N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine

Uniqueness

N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4H-1,2,4-triazol-4-amine is unique due to the presence of the bromine atom in the bromophenoxy group. This bromine atom can influence the compound’s reactivity and biological activity, making it distinct from similar compounds with different substituents .

Properties

IUPAC Name

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4O2/c13-11-1-3-12(4-2-11)19-8-7-18-6-5-16-17-9-14-15-10-17/h1-4,9-10,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLDESJNSBDLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCNN2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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